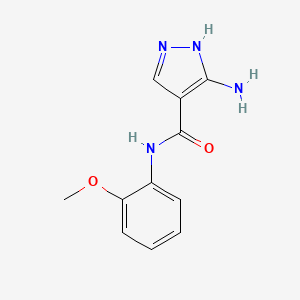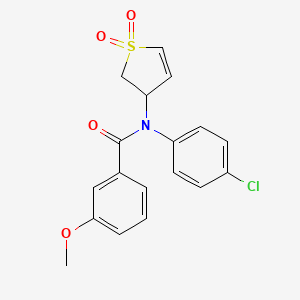
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C25H25FN6O2S2. It has a molecular weight of 524.6 g/mol . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a triazole ring, a thiazole ring, a benzamide group, and a tert-butyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 524.6 g/mol. It has a computed XLogP3-AA value of 4.8, which is a measure of its lipophilicity. This compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. It also has a rotatable bond count of 9. The exact mass and monoisotopic mass of this compound are both 524.14644457 g/mol. The topological polar surface area of this compound is 155 Ų .
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
One area of research into compounds similar to 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves the study of their metabolic pathways and potential toxicity. For example, the metabolism of nephro- or hepatotoxic thiazoles, including compounds with tert-butyl and thiazol-2-ylamino structures, has been examined to understand the formation of toxic metabolites. These studies identified thioamides as ring cleavage products, suggesting specific metabolic pathways that could inform the safety profile of similar compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis and Antimicrobial Activities
Research has also focused on the synthesis of hybrid molecules incorporating thiazole, triazole, and other heterocyclic motifs, investigating their potential biological activities. For instance, compounds structuring around thiazole and triazole have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, showcasing the therapeutic potential of these molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Material Science Applications
In material science, the tert-butyl group and related structures have been explored for the synthesis of novel polymers. One study described the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to polymers with significant solubility, thermal stability, and mechanical properties. This research highlights the utility of such compounds in developing advanced materials with specific desirable properties (Hsiao, Yang, & Chen, 2000).
Propriétés
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S2/c1-25(2,3)17-6-4-16(5-7-17)22(34)28-14-20-30-31-24(32(20)19-10-8-18(26)9-11-19)36-15-21(33)29-23-27-12-13-35-23/h4-13H,14-15H2,1-3H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADGESDHIKHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

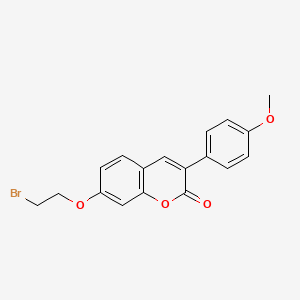
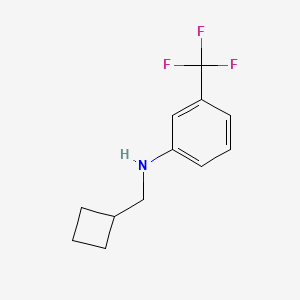
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)
![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)
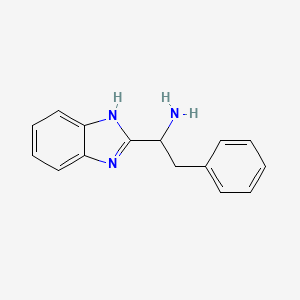
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)
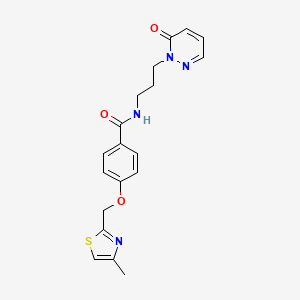

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

